3-(4-Fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound is notable for its unique structure, which includes a thieno[3,2-b]pyridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The presence of fluorine and trifluoromethyl groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
What sets 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique thieno[3,2-b]pyridine core and the presence of both fluorine and trifluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H13F4NO3S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H13F4NO3S/c22-11-7-5-10(6-8-11)16-17-18(30-19(16)20(28)29)13(9-15(27)26-17)12-3-1-2-4-14(12)21(23,24)25/h1-8,13H,9H2,(H,26,27)(H,28,29) |
InChI Key |
QNIINWFLCYQQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.